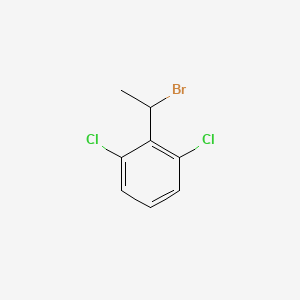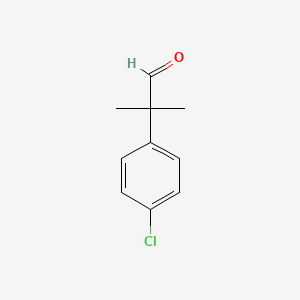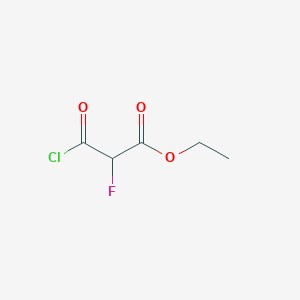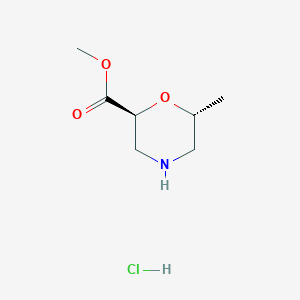
1,3-Dichloro-2-(1-bromoethyl)benzene
説明
“1,3-Dichloro-2-(1-bromoethyl)benzene” is a chemical compound with the molecular formula C8H7BrCl2 . It is also known by other names such as “1-Bromo-2,6-dichlorobenzene”, “2-Bromo-1,3-dichlorobenzene”, and "Benzene, 1-bromo-2,6-dichloro-" .
Molecular Structure Analysis
The molecular structure of “1,3-Dichloro-2-(1-bromoethyl)benzene” consists of a benzene ring with two chlorine atoms and one bromoethyl group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 241.7±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 43.7±0.3 cm3 and a molar volume of 129.5±3.0 cm3 .科学的研究の応用
Synthesis of Complex Organic Molecules
Studies have demonstrated innovative synthetic pathways involving halogenated benzene derivatives, including 1,3-Dichloro-2-(1-bromoethyl)benzene, for creating complex organic compounds. For instance, reactions of bis(tetrazole)phenylenes with alkyl halides have led to the surprising formation of vinyl compounds, showcasing the versatility of such halogenated benzenes in organic synthesis (Fleming et al., 2005). Furthermore, KHSO4-catalyzed transformations under solvent-free conditions have been employed to synthesize dibenzenes and benzene derivatives, highlighting a green and economical approach to chemical synthesis (Joshi et al., 2013).
Structural and Interaction Studies
Research into the crystal structures of bromo and dibromomethyl-substituted benzenes and naphthalenes, including derivatives similar to 1,3-Dichloro-2-(1-bromoethyl)benzene, has provided insights into their packing patterns, dominated by Br...Br contacts and C-H...Br hydrogen bonds. These studies are crucial for understanding the solid-state behaviors of such compounds and designing materials with desired properties (Kuś et al., 2023).
Applications in Material Science
Halogenated benzene derivatives are key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores. Research has focused on developing efficient routes to functionalized derivatives, expanding their utility in the creation of advanced materials and catalysts (Reus et al., 2012). Moreover, the synthesis of isocyanates from halogenated benzenes points to applications in optical polymer composites, highlighting the chemical's role in producing high-performance materials (Jianxun et al., 2018).
Environmental and Green Chemistry
The sonolytic degradation of hazardous organic compounds, including chlorinated benzenes, has been studied as a method for environmental remediation. This research emphasizes the potential of ultrasonic energy in breaking down toxic compounds in aqueous solutions, contributing to the development of sustainable waste management techniques (Okuno et al., 2000).
Safety And Hazards
特性
IUPAC Name |
2-(1-bromoethyl)-1,3-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMZTIZUMOEJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291055 | |
| Record name | 2-(1-Bromoethyl)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(1-bromoethyl)benzene | |
CAS RN |
20444-00-2 | |
| Record name | 2-(1-Bromoethyl)-1,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20444-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Bromoethyl)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-hydroxy-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3250578.png)
![2-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B3250585.png)





